molecular formula C17H26N2O3 B6697766 N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide

Cat. No.: B6697766
M. Wt: 306.4 g/mol
InChI Key: ODGZTGOWZZGSPQ-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxymethyl group, and a hydroxy-dimethylphenyl group.

Properties

IUPAC Name

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12-8-14(9-13(2)16(12)21)5-6-18-17(22)19-7-3-4-15(10-19)11-20/h8-9,15,20-21H,3-7,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGZTGOWZZGSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCNC(=O)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Attachment of the Hydroxy-Dimethylphenyl Group: This step involves the coupling of the hydroxy-dimethylphenyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide
  • N-[2-(3,5-dimethylphenyl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide
  • N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(methyl)piperidine-1-carboxamide

Uniqueness

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.

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